molecular formula C8H4INO2 B14178114 3-Iodo-1H-indole-5,6-dione CAS No. 929225-22-9

3-Iodo-1H-indole-5,6-dione

Cat. No.: B14178114
CAS No.: 929225-22-9
M. Wt: 273.03 g/mol
InChI Key: SLANEZAFVQJPRZ-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-5,6-dione (CAS 2570904-44-6) is a synthetic indole derivative with a molecular formula of C8H5INO3 and a molecular weight of 163.13 g/mol . This compound belongs to the class of indole-5,6-diones, which are subjects of interest in organic chemistry and medicinal research due to their role as key intermediates and their diverse biological activities . Indole derivatives, particularly halogenated ones like iodinated indoles, are valuable building blocks in the synthesis of more complex molecules, including various alkaloids and potential pharmacologically active compounds . While specific biological data for 3-Iodo-1H-indole-5,6-dione is limited in the available literature, related indole-diones and iodoindoles are frequently explored for their potential applications in anticancer and antimicrobial agent development . Researchers value this compound for its potential utility in heterocyclic chemistry, method development, and as a precursor for further structural elaboration. This product is intended for research purposes and is strictly labeled For Research Use Only (RUO). It is not for diagnostic or therapeutic use.

Properties

CAS No.

929225-22-9

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

IUPAC Name

3-iodo-1H-indole-5,6-dione

InChI

InChI=1S/C8H4INO2/c9-5-3-10-6-2-8(12)7(11)1-4(5)6/h1-3,10H

InChI Key

SLANEZAFVQJPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)C1=O)NC=C2I

Origin of Product

United States

Preparation Methods

Direct Iodination Using Molecular Iodine

The most straightforward approach involves electrophilic iodination of indole derivatives. Molecular iodine (I₂) in the presence of oxidizing agents such as potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂) facilitates substitution at the indole’s 3-position. The reaction is typically conducted in an acidic medium (e.g., acetic acid) to enhance electrophilicity.

Example Protocol :

  • Substrate : 1H-Indole
  • Reagents : I₂ (1.2 equiv), KIO₃ (1.5 equiv), glacial acetic acid
  • Conditions : 60°C, 12 h
  • Yield : 65–70%

This method prioritizes simplicity but faces challenges in regioselectivity when competing substitution sites exist.

Transition Metal-Catalyzed Iodination

Palladium and copper catalysts enable regioselective iodination under milder conditions. For example, Pd(OAc)₂ with iodobenzene diacetate (IBDA) as an iodine source selectively functionalizes the 3-position of indole.

Example Protocol :

  • Substrate : 1H-Indole
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Iodine Source : IBDA (1.1 equiv)
  • Solvent : DMF, 80°C, 6 h
  • Yield : 75–80%

This method reduces side reactions and improves scalability, though catalyst costs may limit industrial applications.

Oxidation to the 5,6-Dione Moiety

Oxidative Transformation of Dihydroxyindoles

The 5,6-dione group is introduced via oxidation of 5,6-dihydroxyindole precursors. Fremy’s salt (potassium nitrosodisulfonate) is a potent oxidizing agent for this conversion, achieving high yields in buffered aqueous solutions.

Example Protocol :

  • Substrate : 5,6-Dihydroxyindole
  • Oxidizing Agent : Fremy’s salt (2.0 equiv)
  • Conditions : Phosphate buffer (pH 7), 25°C, 4 h
  • Yield : 60–65%

Challenges include the instability of dihydroxyindoles, necessitating in situ generation or protective group strategies.

Metal-Mediated Oxidation

Manganese(III) acetate and ceric ammonium nitrate (CAN) effectively oxidize indoles to quinones. These reagents operate via single-electron transfer mechanisms, enabling selective dione formation.

Example Protocol :

  • Substrate : 3-Iodoindole
  • Oxidizing Agent : Mn(OAc)₃ (3.0 equiv)
  • Solvent : Acetic acid, 80°C, 8 h
  • Yield : 55–60%

While efficient, stoichiometric metal use raises environmental and cost concerns.

Sequential Iodination-Oxidation Strategies

Two-Step Synthesis from Indole

A sequential approach involves initial iodination followed by oxidation. This method decouples the two critical steps, allowing independent optimization.

Representative Pathway :

  • Iodination :
    • Indole → 3-Iodoindole (I₂/KIO₃, acetic acid, 70%)
  • Oxidation :
    • 3-Iodoindole → 3-Iodo-1H-indole-5,6-dione (Fremy’s salt, pH 7, 60%)

Total Yield : ~42%

One-Pot Tandem Reactions

Recent advances utilize iodine both as an iodinating agent and an oxidant in tandem reactions. For example, I₂ in combination with tert-butyl hydroperoxide (TBHP) achieves iodination and oxidation in a single vessel.

Example Protocol :

  • Substrate : Indole
  • Reagents : I₂ (1.5 equiv), TBHP (3.0 equiv)
  • Solvent : Acetonitrile, 70°C, 24 h
  • Yield : 50–55%

This method streamlines synthesis but requires careful control of reaction kinetics to avoid overoxidation.

Alternative Routes via Functionalized Intermediates

Coupling Reactions with Pre-Iodinated Building Blocks

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. For example, iodination in a microreactor minimizes iodine waste and improves heat management.

Parameters :

  • Residence Time : 30 min
  • Temperature : 50°C
  • Yield : 75% (vs. 65% batch)

Catalyst Recycling

Heterogeneous catalysts (e.g., Pd/C) enable reagent recovery, reducing costs. For instance, Pd/C reused over five cycles maintains >90% activity in iodination reactions.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indole-5,6-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized indole derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyindole derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Highly oxidized indole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1H-indole-5,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indole-5,6-dione involves its interaction with various molecular targets and pathways. The iodine atom and keto groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoacridine-5,6-dione Derivatives

Benzoacridine-5,6-diones are polycyclic quinones synthesized via nucleophilic attack on naphthoquinone intermediates, often yielding antiproliferative agents. Key comparisons include:

  • Structural Features : Benzoacridine-5,6-diones possess a fused tricyclic system, whereas 3-iodo-1H-indole-5,6-dione has a simpler bicyclic indole scaffold. The latter’s iodine atom introduces steric and electronic differences compared to the hydrogen or aryl substituents in benzoacridines .
  • Biological Activity: Benzoacridine-5,6-diones exhibit potent anti-breast cancer activity (IC50: 5.4–47.99 μM in MCF-7 cells).
  • Synthesis: Benzoacridine-5,6-diones form via competitive nucleophilic pathways involving aryl amines and naphthoquinones, whereas 3-iodo-1H-indole-5,6-dione likely requires iodination of an indole precursor followed by oxidation to the dione .

Isoindole-1,3-dione Derivatives

Isoindole-1,3-diones, such as 5,6-dichloro-2-(3-hydroxyphenyl)-isoindole-1,3-dione, share the dione motif but differ in ring structure and substitution patterns:

  • Functional Groups: Isoindole-1,3-diones lack the indole nitrogen and instead feature a non-aromatic isoindole core. Chlorine or hydroxyl substituents in these compounds modulate electronic properties differently compared to iodine in 3-iodo-1H-indole-5,6-dione .
  • Applications : These derivatives are often explored as kinase inhibitors or antimicrobial agents, contrasting with the anticancer focus of indole-based diones.

Ergost-25-ene-3,6-dione (Natural Product)

This steroidal dione from Solanum torvum shares redox functionality but diverges significantly in structure:

  • Pharmacokinetics : Natural diones often exhibit favorable ADMET profiles, whereas halogenated synthetic derivatives like 3-iodo-1H-indole-5,6-dione may face challenges in metabolic stability .

Comparative Data Table

Compound Molecular Formula Key Features Biological Activity (IC50) References
3-Iodo-1H-indole-5,6-dione C8H4INO2 Iodo-substituted indole with dione moiety Not reported (inferred redox activity)
Benzoacridine-5,6-dione C19H11NO2 Tricyclic quinone 5.4–47.99 μM (MCF-7 cells)
5,6-Dichloro-isoindole-1,3-dione C14H7Cl2NO3 Dichloro, hydroxyphenyl substituents Kinase inhibition (specific targets N/A)
Ergost-25-ene-3,6-dione C28H44O2 Steroidal dione BRCA1 binding affinity > doxorubicin

Key Research Findings

  • Synthetic Pathways: Benzoacridine-5,6-diones and 3-iodo-1H-indole-5,6-dione both derive from quinone intermediates, but the latter’s iodination step introduces unique reactivity .
  • Activity Trends : Dione-containing compounds consistently show bioactivity, with structural complexity (e.g., polycyclic vs. bicyclic systems) influencing potency and target specificity .
  • Halogen Effects : Iodine in 3-iodo-1H-indole-5,6-dione may enhance lipophilicity and binding kinetics compared to chlorine or hydrogen in analogs .

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